

Spectroscopic Analysis of Citronellyl Propionate: A Technical Guide

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Compound of Interest		
Compound Name:	Citronellyl propionate	
Cat. No.:	B087161	Get Quote

Introduction

Citronellyl propionate (CAS No. 141-14-0) is a fatty acid ester with the molecular formula C13H24O2.[1][2] It is recognized for its characteristic rosy odor and is utilized as a flavoring and fragrance agent.[1][3] This technical guide provides a comprehensive overview of the spectroscopic data for citronellyl propionate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data are also presented to aid researchers and scientists in the fields of chemistry and drug development.

Spectroscopic Data

The structural elucidation of **citronellyl propionate** is heavily reliant on various spectroscopic techniques. The following sections summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For esters like **citronellyl propionate**, ¹H NMR provides information on the different proton environments, while ¹³C NMR helps in identifying the number and type of carbon atoms.

¹H NMR (Proton NMR) Data



The ¹H NMR spectrum of **citronellyl propionate** is consistent with its structure, showing characteristic signals for the protons in both the citronellyl and propionate moieties.[4]

Chemical Shift (δ)	Multiplicity	Integration	Assignment
5.09	t	1H	C=CH
4.08	t	2H	O-CH ₂
2.29	q	2H	O=C-CH ₂
1.99	m	2H	CH ₂ -C=C
1.68	S	3H	C=C-CH₃
1.60	S	3H	C=C-CH₃
1.55-1.65	m	2H	CH2-CH
1.14-1.42	m	3H	CH2-CH2, CH
1.13	t	3H	CH2-CH3
0.90	d	3H	СН-СН₃

Note: Data compiled from publicly available spectra. Actual chemical shifts may vary slightly depending on the solvent and instrument.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides further confirmation of the structure of **citronellyl propionate**.



Chemical Shift (δ) ppm	Assignment
174.4	C=O
131.4	(CH ₃) ₂ C=C
124.7	C=CH
62.9	O-CH ₂
39.8	CH ₂
37.0	CH ₂
29.5	СН
27.7	CH ₂
25.7	CH₃
19.4	CH₃
17.6	CH₃
9.2	СН₃

Note: Data sourced from public spectral databases.[1] Assignments are based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **citronellyl propionate** shows characteristic absorption bands for the ester functional group and the carbon-carbon double bond.



Wavenumber (cm ⁻¹)	Intensity	Assignment
2965-2855	Strong	C-H stretch (alkane)
1735-1750	Strong	C=O stretch (ester)[5]
1460	Medium	C-H bend (alkane)
1380	Medium	C-H bend (alkane)
1175	Strong	C-O stretch (ester)

Note: This is a summary of expected characteristic peaks for an aliphatic ester.[5] Specific peak positions can be found on spectral databases like SpectraBase.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For **citronellyl propionate**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.[1]

m/z	Relative Intensity	Possible Fragment
69	99.99	[C₅H ₉]+
81	99.71	[C ₆ H ₉] ⁺
95	91.32	[C7H11]+
57	90.17	[C ₄ H ₉] ⁺ or [C ₂ H ₅ CO] ⁺
41	85.19	[C₃H₅] ⁺

Note: Fragmentation data is sourced from the Human Metabolome Database and MassBank. [1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.



NMR Spectroscopy Protocol

This protocol is applicable for obtaining both ¹H and ¹³C NMR spectra.

- Sample Preparation:
 - For ¹H NMR, dissolve 5-25 mg of citronellyl propionate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[7]
 - For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[7][8]
 - Ensure the sample is completely dissolved. Gentle vortexing can aid dissolution.
 - If any solid particles are present, filter the solution through a pipette with a glass wool plug into a clean NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[7]
- Instrument Setup:
 - Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity.
- Data Acquisition:
 - ¹H NMR: Utilize a standard single-pulse experiment. For accurate integration, especially in quantitative analysis, use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest.[7]
 - ¹³C NMR: Due to the low natural abundance of ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.[7]

IR Spectroscopy Protocol (Neat Liquid)

As **citronellyl propionate** is a liquid at room temperature, it can be analyzed directly as a thin film.[9]



Sample Preparation:

- Place one to two drops of neat citronellyl propionate onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9][10]
- Place a second salt plate on top of the first to spread the liquid into a thin, uniform film between the plates.[9][11]
- Ensure there are no air bubbles in the film.
- Data Acquisition:
 - Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty instrument.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum.[10]
- Cleaning:
 - After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., isopropanol or acetone) and store them in a desiccator.[9][11]

Mass Spectrometry Protocol (GC-MS)

This protocol is suitable for the analysis of volatile compounds like citronellyl propionate.[13]

- Sample Preparation:
 - Prepare a dilute solution of citronellyl propionate in a volatile organic solvent (e.g., ethyl acetate or hexane).[14]
- GC-MS System Setup:
 - Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).[15]
 - GC Column: Use a suitable capillary column (e.g., a non-polar column like DB-5ms).



- Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and gradually increase to a higher temperature (e.g., 250 °C) to ensure separation of components. A typical program might be: hold at 50 °C for 3 minutes, then ramp up to 250 °C at a rate of 8 °C/min.[15]
- Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).[15]
- MS Detector: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.[15] The transfer line from the GC to the MS should be heated (e.g., 240 °C).[15]
- Data Acquisition and Analysis:
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
 - The separated components eluting from the GC column will enter the mass spectrometer,
 where they are ionized and fragmented.
 - The resulting mass spectrum for each component is recorded.
 - The obtained mass spectra can be compared with spectral libraries (e.g., NIST) for compound identification.[15]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **citronellyl propionate**.



Sample Preparation Citronellyl Propionate Sample Dissolution in Dilution in **Deuterated Solvent (NMR)** Volatile Solvent (GC-MS) or Neat (IR) Spectroscopic Analysis NMR Spectrometer GC-MS System FT-IR Spectrometer (1H and 13C) Data Processing and Interpretation Process Spectra Library Search (MS) (Baseline Correction, Phasing) Assign Signals and Peaks Structure Confirmation

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

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